1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
1,3-diethyl-2-oxobenzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-13-9-6-5-8(11(15)16)7-10(9)14(4-2)12(13)17/h5-7H,3-4H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWFSVGZVPJGKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)O)N(C1=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid can be synthesized through the chemical modification of benzimidazole. One common method involves the reaction of benzimidazole with ethylating agents under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and automated systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiviral, antimicrobial, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural features, molecular weights, and inferred properties of the target compound with its analogs:
*Calculated based on parent structure and substituent additions.
Key Observations:
- Lipophilicity : Ethyl and benzyl substituents increase hydrophobicity compared to the parent compound. Benzyl derivatives (e.g., 268.27 g/mol) exhibit the highest lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Solubility : The carboxylic acid group at position 5 improves solubility in polar solvents (e.g., DMSO or aqueous buffers at basic pH) compared to ester or aldehyde derivatives .
- Stability : Ethyl groups may confer greater metabolic stability than methyl substituents, which are more prone to oxidative demethylation .
Pharmacological and Industrial Relevance
- Antimicrobial Activity: Analogs like 6-amino-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid (V10 in ) show moderate antimicrobial activity (MIC = 1.4 μg/mL), suggesting the ethyl-substituted target compound may exhibit similar or enhanced efficacy .
- Drug Intermediate : The ethyl-substituted compound’s carboxylic acid group is critical for synthesizing amide-based inhibitors or prodrugs, as seen in patent examples (e.g., Example 47 in ) .
- Discontinued Derivatives : CAS 2208-94-8 (1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde) was discontinued, possibly due to synthetic challenges or stability issues, highlighting the importance of the carboxylic acid moiety for further functionalization .
Biological Activity
1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H14N2O3
- Molecular Weight : 234.25 g/mol
- CAS Number : 55241-49-1
The biological activity of 1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole derivatives has been linked to several mechanisms:
-
Anticancer Activity :
- Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown to induce apoptosis in cancer cell lines such as MCF7 and U87 glioblastoma cells. The IC50 values for cytotoxicity often range from 25 μM to 45 μM depending on the substitution patterns on the benzimidazole ring .
-
Receptor Binding Affinity :
- Compounds in this class have demonstrated affinities for various receptors including serotonin receptors (5-HT3 and 5-HT4). For instance, derivatives have been synthesized that show high binding affinity (K(i) values ranging from 6.7 to 75.4 nM) for the 5-HT4 receptor, indicating potential applications in treating gastrointestinal disorders .
- Inhibition of Enzymatic Activity :
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of 1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole derivatives suggests favorable absorption characteristics:
Q & A
Q. What are the established synthetic routes for 1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid, and how do reaction conditions affect yield and purity?
Methodological Answer: The compound is synthesized via cyclocondensation of substituted benzimidazole precursors with carboxylic acid derivatives. Key steps include:
- Reflux in acetic acid with sodium acetate as a catalyst to promote cyclization .
- Multi-step purification using column chromatography (e.g., silica gel) and recrystallization from acetic acid or acetic acid-DMF mixtures to isolate the product .
Critical Factors Influencing Yield/Purity:
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR confirms ethyl group substitution (δ 1.2–1.4 ppm for CH3, δ 4.0–4.5 ppm for CH2) and the benzimidazole core (aromatic protons at δ 7.0–8.5 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex derivatives .
- Infrared Spectroscopy (IR):
- Carboxylic acid C=O stretch at ~1700 cm⁻¹ and benzimidazole C=N at ~1600 cm⁻¹ .
- Mass Spectrometry (ESI-MS):
- Molecular ion peaks ([M+H]+) validate molecular weight; fragmentation patterns confirm substituent positions .
Q. What purification methods are recommended post-synthesis to achieve >95% purity?
Methodological Answer:
- Chromatography:
- Silica gel column chromatography with eluents like ethyl acetate/hexane (3:7) removes unreacted precursors .
- Recrystallization:
- HPLC (Reverse Phase):
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance enantiomeric purity for chiral derivatives?
Methodological Answer:
- Chiral Catalysts:
- Use (R)- or (S)-BINOL-derived catalysts during cyclization to induce asymmetry .
- Chiral Chromatography:
- Employ chiral stationary phases (e.g., amylose-based) for enantiomer separation .
- Circular Dichroism (CD):
- Monitor enantiomeric excess (ee) by comparing CD spectra to known standards .
Q. What strategies resolve discrepancies in reported biological activities (e.g., anticancer vs. antimicrobial effects)?
Methodological Answer:
- Systematic Meta-Analysis:
- Compare bioactivity datasets across studies using standardized assays (e.g., IC50 values in MTT assays) .
- Structural-Activity Relationship (SAR) Studies:
- Modify substituents (e.g., ethyl vs. methyl groups) to isolate specific biological effects .
- Targeted Replication:
- Reproduce conflicting studies under controlled conditions (e.g., pH, cell lines) to identify variables .
Q. What computational methods predict the compound’s reactivity for designing novel derivatives?
Methodological Answer:
- Density Functional Theory (DFT):
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking:
- Simulate binding to target proteins (e.g., topoisomerase II for anticancer activity) using AutoDock Vina .
- QSAR Modeling:
- Train models on datasets linking substituent electronegativity to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
